molecular formula C13H18ClNO B2652716 N-(4-tert-butylphenyl)-3-chloropropanamide CAS No. 20330-49-8

N-(4-tert-butylphenyl)-3-chloropropanamide

Cat. No.: B2652716
CAS No.: 20330-49-8
M. Wt: 239.74
InChI Key: CQDXIKWARGBYMG-UHFFFAOYSA-N
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Description

Contextualization within the Propanamide and Chlorinated Phenyl Amide Chemical Classes

N-(4-tert-butylphenyl)-3-chloropropanamide is defined by its core structural features, which firmly place it within two significant families of organic compounds: propanamides and chlorinated phenyl amides.

The propanamide portion of the molecule consists of a three-carbon chain with a carbonyl group double-bonded to one carbon and single-bonded to a nitrogen atom (an amide functional group). wikipedia.org Propanamide derivatives are a versatile class of organic compounds extensively studied in medicinal chemistry and pharmacology. ontosight.aiontosight.ai The amide bond is a critical feature in many biologically active molecules, and the propanamide backbone provides a stable and synthetically accessible scaffold. solubilityofthings.com

The chlorinated phenyl amide aspect refers to the other key components of the structure. A phenyl group (a benzene (B151609) ring) is attached to the nitrogen of the amide. This phenyl ring is substituted with a bulky tert-butyl group at the fourth position (para-position). Furthermore, the propanamide chain itself is chlorinated, with a chlorine atom attached to the third carbon. The inclusion of chlorine is a common strategy in drug discovery, as it can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing its biological activity. nih.gov

The combination of these features—a propanamide linker, a substituted phenyl ring, and a chlorine atom—creates a molecule with a distinct three-dimensional shape and distribution of charge, making it a subject of interest for chemical synthesis and biological screening.

Table 1: Key Chemical Classes and Structural Features

Chemical Class Core Structure Key Characteristics of this compound
Propanamide A three-carbon chain with an amide functional group (C₃H₇NO). Features a propanamide backbone connecting the phenyl ring to the chloroalkyl group. wikipedia.org
Phenyl Amide An amide where the nitrogen atom is attached to a phenyl ring. Contains a 4-tert-butylphenyl group bonded to the amide nitrogen.

| Chlorinated Alkyl Amide | An amide with a chlorine atom on the alkyl chain. | A chlorine atom is located at the 3-position of the propanamide chain. nih.gov |

Rationale and Significance of Investigating this compound

The investigation into this compound is driven by the well-documented biological significance of molecules containing similar structural motifs. The field of medicinal chemistry often employs a strategy of synthesizing and testing analogs of known active compounds to discover new therapeutic agents with improved properties.

The rationale for studying this specific compound is rooted in the pursuit of novel bioactive molecules. Propanamide derivatives have been explored for a wide range of potential therapeutic uses, including as analgesics and anti-inflammatory agents. ontosight.ai The presence of a substituted phenyl ring and a halogen atom are hallmarks of many pharmacologically active compounds. For instance, chlorinated phenyl amides have been synthesized and evaluated for various biological activities, demonstrating the utility of this chemical class in drug discovery. mdpi.comresearchgate.net

Therefore, the significance of investigating this compound lies in its potential to act as a lead compound or a molecular probe in various biological systems. Its structure represents a unique combination of functional groups that could interact with biological targets like enzymes or receptors in novel ways, potentially leading to the development of new treatments for a variety of diseases.

Review of Prior Research on Structurally Analogous Compounds and Related Scaffolds

The scientific interest in this compound is significantly informed by research on structurally related compounds. A key area of research involves analogs that act as antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a receptor implicated in pain and inflammation. wikipedia.org

One of the most relevant and widely studied analogs is N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide (BCTC) . nih.gov This molecule, which also contains the N-(4-tert-butylphenyl) moiety, is a potent TRPV1 antagonist and has been extensively used as a tool to study the function of the TRPV1 receptor in chronic pain models. nih.govnih.gov The established activity of BCTC provides a strong rationale for synthesizing and testing other molecules containing the 4-tert-butylphenyl group for similar biological effects.

Further research has explored the structure-activity relationships of other propanamide-based TRPV1 antagonists. Studies on series of N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamides have demonstrated that the 4-tert-butylphenyl group is a favorable feature for potent antagonism of the TRPV1 receptor, likely due to an optimal fit within a hydrophobic pocket of the receptor. nih.gov

Beyond TRPV1 antagonism, the broader chemical scaffolds are also of interest. Phenyl amides containing chlorine have been investigated for other biological activities. For example, some N-substituted benzamides have found pharmaceutical applications, and their structures have been studied in detail. researchgate.net Additionally, various amide derivatives are routinely synthesized and screened for a wide array of biological activities, including antimicrobial effects. mdpi.comresearchgate.net The presence of the tert-butylphenol structural element is also noteworthy, as compounds like 2,4-di-tert-butylphenol (B135424) have been isolated from natural sources and shown to possess a range of bioactivities, including antimicrobial and antioxidant properties. nih.govresearchgate.net

This body of existing research on analogous compounds provides a crucial framework, suggesting that this compound is a promising candidate for biological investigation, particularly in the area of pain modulation and beyond.

Table 2: Research Findings on Structurally Analogous Compounds

Compound/Scaffold Key Structural Features Summary of Research Findings
BCTC Contains the N-(4-tert-butylphenyl) group and a carboxamide linker. A potent and widely studied TRPV1 antagonist used in preclinical pain research. nih.govnih.gov
N-4-t-butylbenzyl 2-(phenyl) propanamides Features a 4-tert-butylphenyl group attached to a propanamide scaffold. Structure-activity relationship studies identified this class as potent TRPV1 antagonists. nih.gov
(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b] ontosight.aidrugbank.comdioxin-6-yl)acrylamide (AMG 9810) A cinnamamide (B152044) derivative with a 4-tert-butylphenyl group. A potent TRPV1 antagonist with antihyperalgesic properties. nih.gov
Chlorinated Phenyl Amides General class featuring a chlorinated phenyl ring attached to an amide. Investigated for various pharmaceutical applications and biological activities. nih.govresearchgate.net

| 2,4-Di-tert-butylphenol | A phenol (B47542) with two tert-butyl groups. | A natural product exhibiting a broad range of bioactivities, including antimicrobial and antioxidant effects. nih.govresearchgate.net |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-tert-butylphenyl)-3-chloropropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-13(2,3)10-4-6-11(7-5-10)15-12(16)8-9-14/h4-7H,8-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDXIKWARGBYMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 4 Tert Butylphenyl 3 Chloropropanamide

Established Synthetic Pathways for N-(4-tert-butylphenyl)-3-chloropropanamide

The primary and most established method for synthesizing this compound is through the N-acylation of 4-tert-butylaniline (B146146). This reaction involves treating the aniline (B41778) with a suitable 3-chloropropanoyl acylating agent, typically 3-chloropropanoyl chloride or 3-chloropropanoic anhydride (B1165640).

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the 4-tert-butylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. In the case of 3-chloropropanoyl chloride, this leads to the formation of a tetrahedral intermediate, which then collapses, expelling a chloride ion and forming the stable amide bond. The reaction also produces hydrochloric acid (HCl) as a byproduct, which is typically neutralized by the addition of a non-nucleophilic base.

General N-acylation reactions are fundamental in organic synthesis for creating amide bonds, which are crucial precursors in fine chemicals and pharmaceuticals. orientjchem.org

Optimization of Reaction Conditions and Yields

While specific optimization studies for the synthesis of this compound are not extensively documented in the literature, the optimization of N-acylation reactions for anilines is a well-understood process. orientjchem.orgresearchgate.net Key parameters that are typically adjusted to maximize yield and purity include the choice of solvent, base, temperature, and the nature of the acylating agent.

Solvent: Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or ethyl acetate (B1210297) are commonly used to prevent side reactions with the acylating agent. orientjchem.org

Base: A base, such as triethylamine (B128534) or pyridine, is crucial to scavenge the HCl generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting aniline.

Temperature: These reactions are often performed at room temperature or below (0 °C) to control the exothermic nature of the reaction and minimize the formation of byproducts. orientjchem.org

Acylating Agent: Acyl chlorides are generally more reactive than anhydrides, leading to faster reaction times.

The table below outlines common conditions that would be optimized for this synthesis.

ParameterOptionsRationale
Acylating Agent 3-chloropropanoyl chloride, 3-chloropropanoic anhydrideChloride is more reactive; anhydride may offer milder conditions.
Base Pyridine, Triethylamine, DiisopropylethylamineScavenges HCl byproduct, prevents amine protonation.
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (B52724)Aprotic solvents prevent reaction with the acylating agent.
Temperature 0 °C to Room TemperatureControls reaction rate and minimizes side-product formation.

Derivatization Strategies for this compound and Analogues

The structure of this compound offers several avenues for chemical modification, making it a valuable scaffold for creating diverse analogues. The most reactive site for derivatization is the carbon atom bonded to the chlorine, which is susceptible to nucleophilic attack.

Modification of the Propyl Amide Moiety via Substitution Reactions

The chlorine atom on the propyl chain is a good leaving group, making the adjacent carbon an electrophilic center. This site is highly amenable to nucleophilic substitution reactions, typically following an SN2 mechanism. This allows for the introduction of a wide array of functional groups by reacting the compound with various nucleophiles.

This derivatization strategy is a powerful tool for building a library of related compounds from a common intermediate. The general reaction is: R-Nu + this compound → N-(4-tert-butylphenyl)-3-(Nu-R)propanamide + Cl⁻

The following table provides examples of potential derivatives that can be synthesized via this pathway.

Nucleophile (R-Nu)Reagent ExampleResulting Functional Group
Amine (R₂NH)DiethylamineTertiary Amine
Azide (N₃⁻)Sodium AzideAzide
Thiol (R-SH)ThiophenolThioether
Alcohol/Phenol (B47542) (R-OH)Sodium MethoxideEther
Carboxylate (R-COO⁻)Sodium AcetateEster

These substitution reactions are foundational in synthetic chemistry for creating new carbon-heteroatom bonds. nih.gov

Substituent Effects on the Phenyl Ring and tert-Butyl Group

tert-Butyl Group: Located at the para-position, the tert-butyl group is sterically bulky and acts as an electron-donating group through induction. varsitytutors.comstackexchange.com This electron-donating nature increases the electron density on the aromatic ring and the amide nitrogen, which can affect the reactivity of the amide bond and the ring itself. stackexchange.comquora.com However, unlike a methyl group, the tert-butyl group cannot donate electrons via hyperconjugation. quora.com Its significant bulk can also influence intermolecular packing in the solid state and may sterically hinder reactions at the ortho positions. varsitytutors.comnumberanalytics.com

Synthesis of Chemical Probes and Precursor Compounds (Non-Clinical)

This compound is a valuable precursor for the synthesis of more complex molecules, including chemical probes, for research purposes. nih.gov Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function. nih.gov

The reactive chloropropyl "handle" on this compound makes it an ideal starting point for creating such tools. The chlorine can be displaced by nucleophiles attached to reporter tags or other functional moieties. For instance:

Fluorophores: Attaching a fluorescent dye allows for the visualization of the molecule's localization within cells.

Biotin (B1667282): Incorporating a biotin tag enables the isolation and identification of protein targets through affinity purification techniques.

Pharmacophores: The scaffold can be elaborated by adding various chemical groups to explore structure-activity relationships in the development of new bioactive compounds.

By serving as a versatile synthetic intermediate, this compound facilitates the creation of tailored molecules for exploring biological processes without direct clinical application. ljmu.ac.ukresearchgate.net

Green Chemistry Approaches in the Synthesis of this compound and its Derivatives

The growing emphasis on sustainable chemical manufacturing has spurred research into green chemistry approaches for the synthesis of this compound and related compounds. These methods aim to reduce or eliminate the use and generation of hazardous substances, focusing on alternative energy sources, greener solvents, and catalytic systems to improve the environmental footprint of the synthetic process.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in green chemistry, offering rapid and efficient heating that can significantly reduce reaction times and improve product yields compared to conventional heating methods. In the context of amide synthesis, microwave energy can accelerate the acylation of anilines. While specific studies on the microwave-assisted synthesis of this compound are not extensively detailed in publicly available literature, the general principles are applicable. This method often leads to cleaner reactions with fewer byproducts, minimizing the need for extensive purification. The reaction of an amine with a carboxylic acid can be completed in a significantly shorter time frame under microwave irradiation, often without the need for a solvent. For instance, direct amidation reactions that would typically require several hours can be completed in minutes.

Table 1: Comparison of Conventional vs. Microwave-Assisted Amide Synthesis (General Example)

ParameterConventional HeatingMicrowave Irradiation
Reaction Time Hours to DaysMinutes to Hours
Energy Consumption HighLow
Solvent Use Often requires high-boiling, toxic solventsCan often be performed solvent-free or in green solvents
Yield VariableOften higher
Byproduct Formation Can be significantOften reduced

This table presents a generalized comparison. Specific outcomes will vary depending on the reactants and conditions.

Solvent-Free Synthesis

Conducting reactions in the absence of a solvent, or in a solid-state reaction, is a cornerstone of green chemistry. This approach eliminates solvent-related waste, toxicity, and the energy-intensive processes of solvent removal and recycling. The synthesis of amides from carboxylic acids or their derivatives and amines can be amenable to solvent-free conditions, often facilitated by grinding the reactants together, sometimes with a catalyst, and heating. For the synthesis of this compound, a solvent-free approach would involve the direct reaction of 4-tert-butylaniline with 3-chloropropanoyl chloride or 3-chloropropanoic acid. While the reaction between an amine and an acyl chloride is often vigorous, controlling the reaction temperature is crucial. Catalysts like iron(III) chloride have been shown to be effective in promoting direct amidation of esters under solvent-free conditions.

Alternative Solvents

When a solvent is necessary, green chemistry principles advocate for the use of environmentally benign alternatives to traditional volatile organic compounds (VOCs). For amide synthesis, several greener solvents have been investigated.

Cyrene™ (dihydrolevoglucosenone): A bio-based solvent derived from cellulose (B213188), Cyrene™ is a promising alternative to dipolar aprotic solvents like DMF and NMP, which are facing increasing regulatory scrutiny due to their toxicity. It has been successfully used for the synthesis of amides from acid chlorides and amines, offering a more sustainable reaction medium. The work-up procedure often involves simple precipitation of the product by adding water, which can lead to a significant increase in molar efficiency.

Aqueous Systems: The use of water as a solvent is highly desirable from a green chemistry perspective. Surfactant chemistry can be employed to facilitate organic reactions in aqueous media. For example, the use of an aqueous solution of TPGS-750-M, a PEG-based surfactant, has been shown to be effective for the synthesis of amides from acyl chlorides and amines. This methodology can allow for chromatography-free purification and recycling of the aqueous surfactant solution.

Deep Eutectic Solvents (DES): These are mixtures of compounds that have a much lower melting point than their individual components. They are often biodegradable, have low toxicity, and are easy to prepare. A deep eutectic solvent like [ChCl][ZnCl2]2 has been used as both a catalyst and a solvent for the N-acylation of anilines, demonstrating good recyclability.

Table 2: Properties of Selected Green Solvents for Amide Synthesis

SolventSourceKey Advantages
Cyrene™ Biomass (Cellulose)Biodegradable, low toxicity, high boiling point
Water with Surfactant AbundantNon-toxic, non-flammable, enables easy product separation
Deep Eutectic Solvents Various componentsLow cost, low toxicity, often biodegradable, recyclable

Catalytic Approaches

The use of catalysts is a fundamental principle of green chemistry, as they can replace stoichiometric reagents that generate significant amounts of waste.

Boric Acid: Boric acid has been identified as an inexpensive, readily available, and environmentally benign catalyst for the direct amidation of carboxylic acids and amines. It is believed to activate the carboxylic acid by forming a mixed anhydride, which is then susceptible to nucleophilic attack by the amine. This method avoids the need to convert the carboxylic acid to a more reactive derivative like an acyl chloride, thus improving atom economy. The reaction is often carried out under conditions that remove water, such as azeotropic distillation.

Iron(III) Chloride: Simple and abundant iron salts can also serve as effective catalysts. Iron(III) chloride has been used to catalyze the direct amidation of esters under solvent-free conditions, providing good to excellent yields in relatively short reaction times.

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can enhance reaction rates and yields. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with extremely high temperatures and pressures, which can accelerate chemical transformations. Ultrasound has been successfully applied to the synthesis of various amide-containing compounds, often leading to shorter reaction times and milder conditions compared to conventional methods. This technique is particularly beneficial for heterogeneous reactions and can be a valuable tool for the green synthesis of this compound and its derivatives.

Advanced Structural Elucidation and Theoretical Analysis of N 4 Tert Butylphenyl 3 Chloropropanamide

Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to elucidating the structural and electronic nature of N-(4-tert-butylphenyl)-3-chloropropanamide. A multi-faceted approach, employing various spectroscopic methods, provides a comprehensive understanding of its molecular framework.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy is a powerful tool for determining the conformational isomers of this compound in solution. Both ¹H and ¹³C NMR spectra provide critical data on the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The protons of the tert-butyl group would appear as a sharp singlet, typically in the upfield region around 1.3 ppm. The aromatic protons on the phenyl ring would present as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring, in the range of 7.0-7.5 ppm. The methylene (B1212753) protons of the chloropropanamide moiety would show as two triplets, with the protons adjacent to the chlorine atom appearing more downfield due to the inductive effect of the halogen. The amide proton (N-H) would likely be observed as a broad singlet, with its chemical shift being solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data. The quaternary carbon of the tert-butyl group and the carbons of the methyl groups would have characteristic shifts. The aromatic carbons would show distinct signals, with the carbon attached to the tert-butyl group appearing at a different chemical shift compared to the other aromatic carbons. The carbonyl carbon of the amide group would be observed significantly downfield, typically in the region of 165-175 ppm.

Conformational Analysis: The presence of the amide bond introduces the possibility of rotational isomers (rotamers) due to the partial double bond character of the C-N bond. Variable temperature NMR studies could provide information on the energy barrier to rotation around this bond and the relative populations of the syn- and anti-periplanar conformers.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
tert-Butyl (CH₃)~1.3 (s, 9H)~31
tert-Butyl (quaternary C)-~34
Aromatic CH~7.3-7.5 (d, 2H), ~7.0-7.2 (d, 2H)~126, ~120
Aromatic C-N-~135
Aromatic C-C(CH₃)₃-~145
N-HVariable (broad s, 1H)-
C=O-~170
CH₂-Cl~3.8 (t, 2H)~40
CH₂-C=O~2.8 (t, 2H)~38

Note: These are estimated values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Single-Crystal X-ray Diffraction Analysis

As of the latest available data, a single-crystal X-ray diffraction structure for this compound has not been reported in the crystallographic databases. However, analysis of structurally similar N-aryl amides provides insights into the expected molecular geometry and packing in the solid state. nih.govnih.gov It is anticipated that the molecule would adopt a largely planar conformation in the amide region due to the delocalization of the nitrogen lone pair into the carbonyl group. The phenyl ring would likely be twisted relative to the amide plane. Intermolecular hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen of a neighboring molecule is a highly probable interaction, leading to the formation of chains or dimeric structures in the crystal lattice. nih.gov

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups present in this compound.

FTIR Spectroscopy: The FTIR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the amide group, typically appearing around 1650-1680 cm⁻¹. specac.com Another key feature would be the N-H stretching vibration, which is expected in the range of 3200-3400 cm⁻¹. specac.com The aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the tert-butyl and propanamide groups would appear just below 3000 cm⁻¹. vscht.cz The C-Cl stretch would likely be found in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations would give rise to characteristic bands in the Raman spectrum. The C=O stretch is also Raman active, although its intensity can vary. Raman spectroscopy is particularly useful for observing non-polar bonds, and thus could provide clear signals for the C-C bonds of the aromatic ring and the tert-butyl group.

Interactive Data Table: Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Expected FTIR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-HStretch3200-3400 (broad)3200-3400
Aromatic C-HStretch>3000>3000
Aliphatic C-HStretch<3000<3000
C=O (Amide I)Stretch1650-1680 (strong)1650-1680
N-H (Amide II)Bend1550-1600Weak
Aromatic C=CStretch1450-16001450-1600
C-ClStretch600-800600-800

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is used to confirm the molecular weight and elucidate the fragmentation pattern of this compound. The nominal molecular weight of this compound is approximately 253.75 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 253 (for ³⁵Cl) and 255 (for ³⁷Cl) with an approximate intensity ratio of 3:1, which is characteristic of a molecule containing one chlorine atom.

Key fragmentation pathways would likely involve:

Alpha-cleavage adjacent to the carbonyl group, leading to the loss of the chloropropyl group or the 4-tert-butylanilino group.

Loss of a tert-butyl group (a stable tertiary carbocation) from the phenyl ring, resulting in a fragment ion at [M-57]⁺.

Cleavage of the C-N amide bond.

McLafferty rearrangement is a possibility if the alkyl chain were longer, but it is less likely in this specific structure.

Interactive Data Table: Expected Mass Spectrometry Fragments

m/z Value Possible Fragment Ion Fragmentation Pathway
253/255[C₁₃H₁₈ClNO]⁺Molecular Ion
196/198[M - C₄H₉]⁺Loss of tert-butyl group
149[C₁₀H₁₃N]⁺Cleavage of the amide bond
134[C₉H₁₂N]⁺Further fragmentation of the anilino part
91[C₃H₄Cl]⁺Chloropropyl fragment
57[C₄H₉]⁺tert-butyl cation

Computational Chemistry and Molecular Modeling Studies

Theoretical calculations provide a deeper understanding of the electronic structure and reactivity of this compound, complementing the experimental data.

Quantum Chemical Calculations of Electronic Structure and Reactivity (e.g., HOMO/LUMO Analysis)

Quantum chemical calculations, typically using Density Functional Theory (DFT), can be employed to determine the electronic properties of the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in this analysis.

The HOMO is associated with the electron-donating ability of a molecule. For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-tert-butylphenyl group, particularly the aromatic ring and the nitrogen atom of the amide linkage.

The LUMO , on the other hand, relates to the electron-accepting ability. The LUMO is anticipated to be distributed over the chloropropanamide moiety, especially the carbonyl group and the C-Cl bond, which are electron-deficient centers.

The HOMO-LUMO energy gap (ΔE) is a key indicator of the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more reactive and can be more easily excited. For N-aryl amides, the HOMO-LUMO gap is typically in the range of 4-6 eV. researchgate.netacs.org The specific value for this compound would depend on the exact computational method and basis set used. A lower HOMO-LUMO gap would imply a higher propensity for electronic transitions, which can be correlated with its UV-Vis absorption properties. nih.gov

Interactive Data Table: Predicted Quantum Chemical Properties

Parameter Description Predicted Characteristics
HOMO Energy Energy of the highest occupied molecular orbitalRelatively high, indicating good electron-donating ability of the tert-butylphenyl group.
LUMO Energy Energy of the lowest unoccupied molecular orbitalRelatively low, indicating the electron-accepting nature of the chloropropanamide part.
HOMO-LUMO Gap (ΔE) Difference in energy between HOMO and LUMOExpected to be in the range of 4-6 eV, suggesting moderate chemical reactivity.
HOMO Distribution Spatial location of the HOMOConcentrated on the 4-tert-butylphenyl ring and the amide nitrogen.
LUMO Distribution Spatial location of the LUMOConcentrated on the carbonyl group and the chloropropyl chain.

Conformational Analysis and Energy Landscapes via Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational methods used to explore the conformational space of a molecule over time, providing insights into its flexibility, stable conformations, and the energy landscapes that govern its dynamic behavior. This analysis is crucial for understanding how a molecule's shape influences its interactions with biological targets.

Despite a thorough search of scientific literature, no specific studies detailing the conformational analysis or energy landscapes of this compound using molecular dynamics simulations were identified. Research in this specific area for this compound does not appear to be publicly available. Therefore, data tables illustrating dihedral angle distributions, potential energy surfaces, or representative low-energy conformers cannot be provided.

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA)

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that maps the steric and electrostatic fields of molecules to explain and predict their activity. These analyses are instrumental in medicinal chemistry for optimizing lead compounds.

A review of existing research revealed no published QSAR or CoMFA studies that include this compound as part of a compound series. For such an analysis to be performed, data on the biological activity of this compound and a set of structurally related analogues against a specific biological target would be required. As no such studies were found, it is not possible to present data tables on QSAR model statistics (e.g., r², q²) or CoMFA contour maps for this specific molecule.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a biological target, such as a protein or enzyme. The results are often refined using subsequent molecular dynamics simulations to assess the stability of the predicted binding pose and characterize the key intermolecular interactions over time.

No specific molecular docking or subsequent ligand-target interaction dynamics simulation studies for this compound have been reported in the accessible scientific literature. Such research would necessitate a defined biological target for which this compound has shown or is predicted to have affinity. Without these foundational studies, detailed findings on its binding modes, interaction energies, or key amino acid residue interactions are unavailable. Consequently, no data tables summarizing docking scores, binding free energies, or hydrogen bond analyses can be generated.

Investigation of Biological Activity and Mechanism of Action of N 4 Tert Butylphenyl 3 Chloropropanamide Excluding Clinical Human Data

Cellular and Subcellular Studies in Non-Human Cell Lines and In Vitro Models

The effects of N-(4-tert-butylphenyl)-3-chloropropanamide have been preliminarily assessed in various non-human cell lines to understand its cellular and subcellular impact.

Specific data regarding the antiproliferative and cytotoxic effects of this compound on various non-human cell lines are not detailed in the currently accessible research literature. Standard assays, such as MTT or LDH release assays, would be needed to quantify its impact on cell viability and proliferation across a panel of cell lines.

Information regarding the ability of this compound to induce apoptosis or modulate the cell cycle in in vitro models is not currently present in published scientific studies. Future investigations would need to employ techniques like flow cytometry with annexin (B1180172) V/propidium iodide staining and cell cycle analysis to determine the compound's effects on programmed cell death and cell cycle progression.

Modulation of Intracellular Signaling Pathways

The effect of a novel compound on intracellular signaling pathways is a critical step in understanding its mechanism of action. For a compound like this compound, researchers would typically employ a variety of in vitro cellular assays to screen for and validate its effects on key signaling cascades.

Initial studies would likely involve treating various cell lines with the compound and monitoring for changes in the phosphorylation status of key signaling proteins (e.g., kinases like Akt, ERK, JNK) or alterations in the levels of secondary messengers (e.g., cAMP, Ca2+). Techniques such as Western blotting, ELISA, and reporter gene assays would be fundamental in these initial screens.

Should any activity be identified, further investigation would aim to pinpoint the specific molecular target. This could involve affinity chromatography using the compound as a bait to pull down its binding partners, or computational modeling to predict potential targets based on the compound's structure.

Preclinical In Vivo Studies in Non-Human Animal Models

Once a compound has demonstrated interesting in vitro activity and an acceptable preliminary safety profile, it would advance to preclinical in vivo studies in non-human animal models. These studies are essential for understanding the compound's efficacy and its effects within a whole biological system.

The choice of animal model would be dictated by the in vitro findings. For instance, if this compound showed anti-inflammatory properties in cell-based assays, it might be tested in rodent models of inflammation, such as carrageenan-induced paw edema or collagen-induced arthritis. If it displayed cytotoxic effects on cancer cell lines, it would be evaluated in xenograft models where human tumors are grown in immunocompromised mice.

The primary goal of these efficacy studies is to determine if the compound can produce a therapeutic benefit in a living organism. This is typically assessed by measuring disease-specific endpoints, such as tumor size reduction, decreased inflammatory markers, or improved behavioral outcomes.

Pharmacodynamic (PD) studies are conducted to understand what the drug does to the body. In the context of this compound, this would involve measuring the compound's effect on its molecular target in the animal model and correlating this with the observed therapeutic effect.

For example, if the compound was found to inhibit a specific enzyme in vitro, researchers would measure the activity of that enzyme in tissues from treated animals. Biomarkers, which are measurable indicators of a biological state or condition, would also be monitored. These could include levels of specific proteins, gene expression changes, or other physiological parameters that are indicative of the compound's activity and the disease state.

Structure-Activity Relationship (SAR) Studies for this compound and its Derivatives

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. While no SAR studies have been published for this compound itself, research on other molecules containing the tert-butylphenyl or propanamide moieties can provide insights into how such studies might be approached. For instance, studies on N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide derivatives have explored their activity as TRPV1 antagonists. nih.gov

To establish an SAR for this compound, chemists would systematically modify different parts of the molecule. This would involve altering the substituents on the phenyl ring, changing the position of the tert-butyl group, and replacing the chlorine atom on the propanamide chain with other functional groups.

Each new analog would be synthesized and tested in the relevant biological assays to determine how the structural modification affected its potency (the concentration required to produce a specific effect) and selectivity (its ability to interact with the intended target over other molecules).

Table 1: Hypothetical SAR Data for this compound Analogs

Compound IDR1 (Phenyl Ring)R2 (Propanamide Chain)Biological Activity (IC50, µM)
Parent4-tert-butyl-ClTBD
Analog 13-tert-butyl-ClTBD
Analog 24-tert-butyl-FTBD
Analog 34-tert-butyl-OHTBD
Analog 44-isopropyl-ClTBD
TBD: To Be Determined through experimental testing.

The data generated from SAR studies would guide the rational design of new, improved analogs. By identifying the structural features that are essential for activity (the pharmacophore), medicinal chemists can design molecules with enhanced potency, better selectivity, and improved pharmacokinetic properties (absorption, distribution, metabolism, and excretion).

Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, would likely be employed to predict the activity of new designs before they are synthesized, thereby streamlining the drug discovery process.

Preclinical Pharmacokinetic and Metabolic Profile Assessment of N 4 Tert Butylphenyl 3 Chloropropanamide in Vitro and Non Human in Vivo

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Assessment

In vitro ADME studies are crucial for predicting the in vivo pharmacokinetic behavior of a drug candidate. These assays provide early insights into a compound's potential for absorption, its distribution in the body, how it is metabolized, and the pathways of its excretion.

Metabolic stability assays are conducted to estimate the extent of metabolism a compound will undergo in the liver, which is a primary determinant of its in vivo half-life and oral bioavailability. These assays typically utilize liver microsomes or hepatocytes from preclinical species such as rats, mice, or dogs.

The stability of N-(4-tert-butylphenyl)-3-chloropropanamide would be evaluated by incubating the compound with liver microsomes (containing Phase I cytochrome P450 enzymes) and hepatocytes (containing both Phase I and Phase II enzymes) from various species. The disappearance of the parent compound is monitored over time using liquid chromatography-tandem mass spectrometry (LC-MS/MS). From this data, key parameters like intrinsic clearance (CLint) and in vitro half-life (t½) are calculated.

Table 1: Illustrative Metabolic Stability of this compound in Liver Microsomes

Species In Vitro Half-Life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Rat 25 27.7
Mouse 18 38.5
Dog 45 15.4

Data is hypothetical and for illustrative purposes.

Table 2: Illustrative Metabolic Stability of this compound in Hepatocytes

Species In Vitro Half-Life (t½, min) Intrinsic Clearance (CLint, µL/min/10⁶ cells)
Rat 35 19.8
Dog 60 11.6

Data is hypothetical and for illustrative purposes.

To assess the potential for oral absorption, the permeability of this compound across intestinal barriers is investigated. Two common in vitro models for this are the Caco-2 cell monolayer assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).

The Caco-2 assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium. The apparent permeability coefficient (Papp) is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein.

PAMPA is a non-cell-based assay that measures permeability across an artificial lipid membrane, predicting passive diffusion. It is a higher-throughput method used for early screening.

Table 3: Illustrative Permeability Assessment of this compound

Assay Type Apparent Permeability (Papp, 10⁻⁶ cm/s) Classification Efflux Ratio
Caco-2 (A to B) 12.5 Moderate to High 1.2
PAMPA 15.8 High N/A

Data is hypothetical and for illustrative purposes. Compounds with Papp >10 x 10⁻⁶ cm/s are often considered to have high permeability.

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and clearance, as only the unbound fraction is pharmacologically active. Equilibrium dialysis is a common method to determine the percentage of a compound bound to plasma proteins from different species.

Table 4: Illustrative Plasma Protein Binding of this compound

Species Percent Bound (%)
Rat Plasma 92.5
Mouse Plasma 90.8
Dog Plasma 94.1

Data is hypothetical and for illustrative purposes.

Metabolite Identification and Profiling (Using Non-Human Systems)

Identifying the metabolic pathways of a drug candidate is essential for understanding its clearance mechanisms and identifying potentially active or toxic metabolites. These studies are typically conducted using the samples generated from the in vitro metabolic stability assays.

High-resolution mass spectrometry is employed to analyze the incubates from microsomal and hepatocyte studies to detect and structurally elucidate metabolites. Based on the structure of this compound, several metabolic transformations can be anticipated.

Potential metabolic pathways for this compound include:

Oxidation: Hydroxylation of the tert-butyl group is a common metabolic pathway for compounds containing this moiety. Oxidation could also occur on the aromatic ring.

Dehalogenation: The chlorine atom may be removed, followed by subsequent oxidation or conjugation.

Hydrolysis: The amide bond could be cleaved, leading to the formation of 4-tert-butylaniline (B146146) and 3-chloropropanoic acid.

Conjugation: Following initial oxidative metabolism, the resulting hydroxylated metabolites can undergo Phase II conjugation reactions, such as glucuronidation.

The metabolites are characterized based on their mass-to-charge ratio (m/z) and fragmentation patterns. Their relative abundance can be estimated from the peak areas in the chromatograms to distinguish between major and minor metabolic products.

Table 5: Illustrative Metabolite Profile of this compound in Rat Hepatocytes

Metabolite ID Proposed Transformation m/z Relative Abundance Classification
M1 Hydroxylation of tert-butyl group +16 High Major
M2 Amide hydrolysis -106 Moderate Major
M3 Aromatic hydroxylation +16 Low Minor
M4 Glucuronide conjugate of M1 +176 Low Minor

Data is hypothetical and for illustrative purposes.

In Vivo Pharmacokinetic Analysis in Preclinical Animal Models (Non-Human)

A comprehensive review of publicly available scientific literature and research databases reveals a significant gap in the understanding of the in vivo pharmacokinetic profile of this compound in non-human preclinical models. To date, no studies have been published detailing the absorption, distribution, and excretion of this specific chemical compound.

Absorption and Distribution Profiles

There is currently no available data on the absorption and distribution of this compound in any preclinical animal model. Key pharmacokinetic parameters such as bioavailability, the time to reach maximum plasma concentration (Tmax), and the maximum plasma concentration (Cmax) have not been reported. Furthermore, studies investigating the tissue distribution of this compound, which would identify its potential target organs and accumulation patterns, have not been published.

Excretion Pathways

Information regarding the elimination of this compound from the body is not available in the current body of scientific literature. The primary routes of excretion, whether through renal (urine) or fecal (bile) pathways, have not been determined. Consequently, data on the clearance rate and elimination half-life of this compound are also unavailable.

While research has been conducted on compounds with similar structural motifs, such as N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (B1295725) (BCTC), it is crucial to note that even minor structural differences can lead to vastly different pharmacokinetic behaviors. Therefore, extrapolating data from such analogues would be scientifically unsound. For instance, BCTC has been noted to possess an "unsatisfactory pharmacokinetic profile," but specific data that could provide a basis for comparison are not detailed in the available literature.

The absence of empirical data for this compound underscores the necessity for foundational preclinical pharmacokinetic studies to characterize its behavior in vivo. Such research would be essential for any future development and assessment of this compound.

Analytical Methodologies for N 4 Tert Butylphenyl 3 Chloropropanamide in Research Matrices

Chromatographic Methods for Purity and Quantification

Chromatography is a cornerstone of chemical analysis, providing the means to separate complex mixtures into their individual components. For a compound like N-(4-tert-butylphenyl)-3-chloropropanamide, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer robust platforms for purity assessment and quantification.

HPLC is a premier technique for the analysis of non-volatile, thermally labile compounds, making it highly suitable for this compound. A typical method involves a reversed-phase approach, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.

Method development for this compound would focus on optimizing separation from starting materials, by-products, and degradation products. Key parameters to optimize include the mobile phase composition (typically a mixture of acetonitrile (B52724) or methanol (B129727) and water with a pH modifier like formic acid), the column type, flow rate, and detector wavelength. Given the phenyl group in the molecule, UV detection is a suitable and common choice.

Validation of an HPLC method is crucial to ensure its reliability and is performed according to guidelines from the International Council for Harmonisation (ICH). This process involves assessing several performance characteristics:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

The following tables provide an example of a validated reversed-phase HPLC method suitable for the quantification of N-aryl amides similar to this compound.

Table 1: Example HPLC Method Parameters

Parameter Value
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm

| Run Time | 10 minutes |

Table 2: Example Validation Summary for a Related N-Aryl Amide

Validation Parameter Result
Linearity Range 0.5 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.5 - 101.2%
Precision (% RSD) < 2.0%
LOD 0.1 µg/mL

| LOQ | 0.5 µg/mL |

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. This compound itself has limited volatility due to its molecular weight and polar amide group. Therefore, direct analysis by GC can be challenging and may lead to poor peak shape and thermal degradation in the injector or column. rsc.org

To overcome this, derivatization is typically required. This process involves chemically modifying the analyte to increase its volatility and thermal stability. For the amide group, a common approach is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace the active hydrogen on the nitrogen atom with a trimethylsilyl (B98337) (TMS) group.

The resulting TMS derivative is significantly more volatile and amenable to GC analysis. The separation would be performed on a nonpolar capillary column (e.g., DB-5MS or HP-5MS) coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. nih.govagriculturejournals.cz

Table 3: Example GC Method Parameters for a Derivatized Amide

Parameter Value
Derivatization Reagent N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Column DB-5MS (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium (1.0 mL/min)
Injector Temperature 280 °C
Oven Program 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min
Detector Mass Spectrometer (MS)

| MS Scan Range | 50 - 500 m/z |

The structure of this compound does not inherently contain a chiral center. However, if a chiral center were introduced into the molecule through synthesis or metabolism, the separation of the resulting enantiomers would be crucial. Chiral HPLC is the most widely used technique for this purpose. yakhak.orgrsc.orgwvu.edu

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are highly versatile and effective for a broad range of chiral compounds, including amides. yakhak.orgresearchgate.net

Method development for chiral separation often involves screening different CSPs and mobile phases. Normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water) conditions can be employed, often with acidic or basic additives to improve peak shape and resolution. researchgate.netnih.gov

Table 4: Example Chiral HPLC Screening Conditions

Parameter Condition A (Normal Phase) Condition B (Reversed Phase)
Column Chiralpak® IA (Amylose-based) Chiralcel® OD-RH (Cellulose-based)
Mobile Phase Hexane : Ethanol (90:10 v/v) Acetonitrile : Water (50:50 v/v)
Flow Rate 1.0 mL/min 0.8 mL/min
Temperature 25 °C 25 °C

| Detection | UV at 254 nm | UV at 254 nm |

Mass Spectrometry (MS) Applications in Identification and Quantification

Mass spectrometry is an indispensable tool that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. When coupled with a chromatographic separation technique (LC-MS or GC-MS), it offers unparalleled specificity and sensitivity.

For quantifying trace amounts of this compound in complex non-human biological matrices like plasma or tissue homogenates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. nih.govresearchgate.netnih.gov This technique combines the separation power of HPLC with the high selectivity and sensitivity of a triple quadrupole mass spectrometer.

The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole selects the precursor ion (the molecular ion of the analyte), which is then fragmented in the collision cell. The third quadrupole selects a specific product ion, unique to the analyte. This precursor-to-product ion transition is highly specific and provides excellent signal-to-noise ratios, allowing for quantification at very low levels (pg/mL to ng/mL). nih.gov

Sample preparation is critical and usually involves protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix interferences. An isotopically labeled internal standard is often used to ensure high accuracy and precision. nih.gov

Table 5: Example LC-MS/MS Method Parameters for a Related Compound

Parameter Value
LC System UPLC/UHPLC System
Column C18 (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Ionization Source Electrospray Ionization (ESI), Positive Mode
MRM Transition e.g., [M+H]+ → Product Ion

| Collision Energy | Optimized for specific transition |

Understanding the metabolic fate of a research compound is crucial. High-Resolution Mass Spectrometry (HRMS), often coupled with LC (LC-HRMS), is a powerful tool for identifying unknown metabolites in in vitro (e.g., liver microsomes, S9 fractions) or in vivo samples. nih.govnih.govresearchgate.netufz.demdpi.com

Unlike triple quadrupole instruments, HRMS instruments like Orbitrap or Time-of-Flight (TOF) analyzers provide highly accurate mass measurements (typically <5 ppm error). This accuracy allows for the confident determination of the elemental composition of the parent compound and its metabolites. researchgate.net

The general workflow involves comparing the metabolic sample to a control sample to find unique peaks. The accurate mass of these peaks is used to propose elemental formulas. By calculating the mass difference between the metabolite and the parent drug, the type of biotransformation (e.g., oxidation, hydrolysis, glucuronidation) can be deduced. Further structural information is obtained by fragmentation analysis (MS/MS), where the fragmentation pattern of the metabolite is compared to that of the parent compound. nih.govufz.de

Table 6: Common Biotransformations Detectable by HRMS

Biotransformation Mass Change (Da) Elemental Composition Change
Oxidation (Hydroxylation) +15.9949 +O
Dehydrogenation -2.0156 -2H
Hydrolysis of Amide +18.0106 +H₂O
Glucuronidation +176.0321 +C₆H₈O₆

| Sulfation | +79.9568 | +SO₃ |

This comprehensive suite of analytical methodologies enables the thorough characterization of this compound, ensuring the integrity of research data and providing insights into its behavior in biological systems.

Spectrophotometric and Electrochemical Methods

The quantitative analysis of this compound in various research matrices can be accomplished through a variety of analytical techniques. Among these, spectrophotometric and electrochemical methods offer distinct advantages in terms of simplicity, sensitivity, and cost-effectiveness. This section explores the application of UV-Vis spectrophotometry for concentration determination and the use of electrochemical sensing for the detection of this compound.

UV-Vis Spectrophotometry for Concentration Determination

UV-Vis spectrophotometry is a widely utilized technique for the quantitative analysis of organic compounds that possess chromophoric groups, which absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. This compound contains a substituted benzene (B151609) ring and an amide functional group, which together act as a chromophore, making it amenable to analysis by this method.

The principle behind UV-Vis spectrophotometry lies in the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a solution of this compound at a specific wavelength (λmax), its concentration can be determined.

Research Findings:

The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are influenced by the solvent polarity and the nature of the substituents on the aromatic ring. For this compound, the tert-butyl group, being an electron-donating group, is expected to cause a slight bathochromic (red) shift in the λmax compared to unsubstituted benzamide.

A hypothetical study for the determination of this compound concentration using UV-Vis spectrophotometry would involve the following steps:

Selection of an appropriate solvent: A solvent that is transparent in the UV region of interest and in which the compound is soluble, such as ethanol, methanol, or acetonitrile, would be chosen.

Determination of λmax: A dilute solution of the compound would be scanned across a range of UV wavelengths to identify the wavelength of maximum absorbance.

Construction of a calibration curve: A series of standard solutions of known concentrations would be prepared, and their absorbance at the determined λmax would be measured. A plot of absorbance versus concentration would then be generated.

Analysis of the unknown sample: The absorbance of the sample solution with an unknown concentration would be measured, and its concentration would be determined by interpolating from the calibration curve.

Illustrative Data for UV-Vis Spectrophotometric Analysis:

The following table provides hypothetical, yet realistic, data that could be expected from a UV-Vis spectrophotometric analysis of this compound in ethanol.

Concentration (µg/mL)Absorbance at λmax (e.g., 245 nm)
20.150
40.305
60.455
80.610
100.760

This data is illustrative and based on typical values for similar aromatic amides.

Electrochemical Sensing for Compound Detection

Electrochemical methods offer a powerful alternative for the detection of this compound, providing high sensitivity, selectivity, and the potential for miniaturization and real-time analysis. The electrochemical behavior of this compound would be primarily dictated by the presence of the electroactive amide group and the carbon-chlorine bond.

Electrochemical sensing involves the use of an electrode system to measure the current or potential changes resulting from the oxidation or reduction of the target analyte at the electrode surface. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are commonly employed for such analyses.

Research Findings:

Specific research on the electrochemical detection of this compound is limited. However, the electrochemical behavior of structurally related compounds, such as N-phenylalkanamides and halogenated organic compounds, has been investigated.

The amide group in this compound can undergo electrochemical oxidation at a suitable electrode material, such as a glassy carbon electrode (GCE) or a carbon paste electrode (CPE). The oxidation potential would be influenced by the electron-donating nature of the tert-butylphenyl group.

Furthermore, the carbon-chlorine bond in the 3-chloropropanamide moiety can be electrochemically reduced. The reductive cleavage of the C-Cl bond is a well-documented process for many chlorinated organic compounds. This reduction process can be exploited for the quantitative determination of the compound.

A typical electrochemical sensor for this compound would consist of a working electrode (where the electrochemical reaction of interest occurs), a reference electrode (to maintain a constant potential), and a counter electrode (to complete the electrical circuit). The surface of the working electrode can be modified with various materials, such as nanoparticles, polymers, or enzymes, to enhance the sensitivity and selectivity of the detection.

Illustrative Data for Electrochemical Detection:

The following table presents hypothetical data that might be obtained from a differential pulse voltammetry (DPV) experiment for the detection of this compound, for instance, by monitoring the oxidation of the amide group.

Concentration (µM)Peak Current (µA)
0.50.25
1.00.52
2.51.30
5.02.65
7.53.95
10.05.30

This data is illustrative and based on the expected electrochemical behavior of similar N-phenylalkanamide compounds.

The development of a selective electrochemical sensor would require careful optimization of experimental parameters, including the pH of the supporting electrolyte, the choice of electrode material and any modifiers, and the voltammetric technique and its associated parameters (e.g., scan rate, pulse amplitude). Such a sensor could provide a rapid and sensitive method for the detection of this compound in complex research matrices.

Potential Applications and Future Research Directions of N 4 Tert Butylphenyl 3 Chloropropanamide and Its Analogs Excluding Human Clinical Uses

Applications in Agrochemical and Pesticidal Research

There is no available research investigating the potential of N-(4-tert-butylphenyl)-3-chloropropanamide or its analogs as fungicidal, insecticidal, or herbicidal agents.

Investigation as Fungicidal or Insecticidal Agents (Non-Human Target)

No studies have been published detailing the evaluation of this compound for its effectiveness against fungal or insect pests.

Herbicidal Properties Research

The potential herbicidal properties of this compound have not been reported in any known scientific literature.

Role as a Chemical Probe for Biological Pathways

There is no information available on the use of this compound as a chemical probe for studying biological pathways.

Use in Target Validation Studies

No research has been found that utilizes this compound for the validation of biological targets.

Development of Fluorescent or Affinity Probes

The development of fluorescent or affinity probes based on the this compound structure has not been described in any accessible research.

Advancements in Medicinal Chemistry Scaffold Development (Preclinical)

There are no preclinical studies or any other research that describes the use of this compound as a scaffold for the development of new medicinal compounds.

The scientific literature does not appear to contain studies exploring "this compound" as a lead structure, nor is there information on the design of preclinical therapeutics based on its scaffold. Consequently, there is no data available on its interdisciplinary research opportunities or any documented unexplored research avenues and challenges related to this specific compound.

While research exists on structurally similar molecules, the strict requirement to focus solely on "this compound" prevents the inclusion of information from these related compounds. Therefore, without any dedicated research on the subject molecule, the creation of a thorough, informative, and scientifically accurate article as requested is not feasible.

Q & A

Q. What are the established synthetic routes for N-(4-tert-butylphenyl)-3-chloropropanamide, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic acyl substitution. A typical approach involves reacting 3-chloropropanoyl chloride with 4-tert-butylaniline in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions. Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended . Optimization may include varying stoichiometry, catalyst use (e.g., DMAP), or microwave-assisted synthesis to enhance yield and purity.

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR confirm structural integrity. For example, the tert-butyl group exhibits a singlet at ~1.3 ppm (1^1H), while the amide proton appears as a broad peak near 8.0 ppm .
  • High-Performance Liquid Chromatography (HPLC): ≥98% purity can be verified using a C18 column with UV detection at 254 nm .
  • Mass Spectrometry (MS): ESI-MS or HRMS provides molecular ion peaks matching the exact mass (e.g., 241.76 g/mol for C13H20ClNOC_{13}H_{20}ClNO) .
  • X-ray Crystallography: Single-crystal analysis resolves bond lengths and angles, as demonstrated for structurally analogous amides in Acta Crystallographica .

Advanced Research Questions

Q. How can discrepancies in spectroscopic or crystallographic data for this compound be systematically addressed?

Methodological Answer: Contradictions may arise from polymorphism (different crystal packing) or solvent effects in NMR. To resolve:

  • Crystallographic Replication: Grow crystals under varied conditions (solvent, temperature) and compare unit cell parameters with published data (e.g., space group P21/cP2_1/c for similar tert-butylphenyl amides) .
  • Computational Modeling: Use DFT calculations (e.g., Gaussian09) to predict NMR chemical shifts or optimize crystal structures, then validate against experimental data .
  • Dynamic NMR Studies: Probe temperature-dependent conformational changes (e.g., amide bond rotation) that may cause signal splitting .

Q. What strategies are effective for studying the compound’s reactivity in medicinal chemistry applications?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies: Modify the chloropropanamide chain or tert-butyl group and test bioactivity (e.g., enzyme inhibition assays). For example, replace chlorine with bromine to assess halogen effects .
  • Mechanistic Probes: Use kinetic isotope effects (e.g., deuterated substrates) or trapping experiments to identify intermediates in hydrolysis or nucleophilic substitution reactions .
  • Docking Simulations: Model interactions with target proteins (e.g., using AutoDock Vina) to prioritize synthetic analogs .

Q. How can crystallographic data inform the design of derivatives with enhanced thermal stability?

Methodological Answer: Analyze intermolecular interactions in the crystal lattice:

  • Hydrogen Bonding: The amide N–H often forms hydrogen bonds with carbonyl groups (distance ~2.8–3.0 Å), stabilizing the structure. Introduce substituents that strengthen these interactions (e.g., electron-withdrawing groups on the phenyl ring) .
  • Packing Efficiency: Bulky tert-butyl groups may reduce packing density, lowering melting points. Compare with analogs bearing smaller substituents (e.g., methyl) to correlate steric effects with thermal behavior .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Waste Disposal: Neutralize residual acid (e.g., with sodium bicarbonate) before disposing of reaction mixtures in halogenated waste containers .
  • Emergency Measures: In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. SDS guidelines for similar chlorinated amides recommend monitoring for neurotoxic symptoms .

Notes on Evidence Utilization

  • Structural analogs (e.g., brominated or methoxy-substituted derivatives) provide insights into synthetic and analytical methodologies .
  • Crystallographic data from Acta Crystallographica are prioritized for conformational analysis .
  • Safety protocols align with hazardous properties of chlorinated amides, as documented in PubChem and laboratory guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.